Palosuran

Vue d'ensemble

Description

Applications De Recherche Scientifique

Palosuran has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Mécanisme D'action

Target of Action

Palosuran, also known as ACT-058362, is a potent, selective, and orally active antagonist of the Urotensin II (U-II) receptor . The U-II receptor, also known as GPR14, is a G-protein-coupled receptor present in various tissues, including the heart, kidneys, pancreas, adrenal gland, and central nervous system .

Mode of Action

This compound acts by competitively inhibiting the binding of U-II to its receptor . U-II is a potent vasoconstrictor, and its upregulation has been associated with conditions such as hypertension and diabetic nephropathy . By blocking the U-II receptor, this compound can potentially mitigate the vasoconstrictive effects of U-II .

Biochemical Pathways

The primary downstream signaling pathways mediated through the U-II/U-II receptor system are RhoA/ROCK, MAPKs, and PI3K/AKT . These pathways play crucial roles in various cellular processes, including cell proliferation, survival, and migration. By antagonizing the U-II receptor, this compound can potentially modulate these signaling pathways .

Pharmacokinetics

This compound exhibits a biphasic elimination pattern with a faster and slower elimination phase, resulting in low plasma concentrations at 12 hours after drug administration . The plasma concentration-time profile is characterized by rapid absorption and two peaks after drug administration . Steady-state concentrations are reached after 4-5 days of dosing, and the accumulation factor is approximately 2.5 . Urinary excretion of unchanged this compound is below 3% .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the drug’s action may be affected by the patient’s health status, such as the presence of hypertension or diabetic nephropathy . Additionally, the drug’s absorption and efficacy can be influenced by factors such as diet and the concurrent use of other medications .

Analyse Biochimique

Biochemical Properties

Palosuran plays a significant role in biochemical reactions by interacting with the urotensin II receptor, a G-protein-coupled receptor. It inhibits the binding of urotensin II to its receptor, thereby preventing the downstream signaling pathways that lead to vasoconstriction and other pathological effects. This compound has been shown to inhibit calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation in response to urotensin II in Chinese hamster ovary cells expressing human and rat urotensin II receptors . Additionally, this compound improves pancreatic and renal function in diabetic rats .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to improve renal blood flow and prevent renal dysfunction in ischemic conditions . In hypertensive patients with type 2 diabetic nephropathy, this compound did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow . It has shown renoprotective potential in experimental models of renal failure by improving renal blood flow, reducing proteinuria, and preventing glomerular and tubulointerstitial damage . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the urotensin II receptor-mediated effects .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the urotensin II receptor. By binding to this receptor, this compound prevents the activation of downstream signaling pathways that are typically triggered by urotensin II. This includes the inhibition of calcium mobilization, MAPK phosphorylation, and other signaling events that lead to vasoconstriction and pathological changes . This compound’s ability to inhibit these pathways makes it a potential therapeutic agent for conditions associated with urotensin II receptor activation, such as hypertension and diabetic nephropathy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been shown to improve renal blood flow and prevent renal dysfunction in ischemic conditions within a short duration . Long-term studies in diabetic rats have demonstrated that this compound improves survival, increases insulin levels, and slows the progression of hyperglycemia, glycosylated hemoglobin, and serum lipid levels over a 16-week period . These findings suggest that this compound has both immediate and long-term beneficial effects on renal and metabolic functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on pulmonary arterial hypertension, different dose regimens of this compound were compared with the standard therapy bosentan. It was found that this compound, at doses of 30 mg/kg and 100 mg/kg, was effective in reducing pulmonary arterial pressure, endothelin-1 levels, and urotensin II levels . Additionally, this compound improved cardiac muscle mass and pathology in these models . These results indicate that this compound is effective at various dosages, with higher doses providing more significant therapeutic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the urotensin II receptor. It inhibits the binding of urotensin II to its receptor, thereby preventing the activation of downstream signaling pathways that lead to vasoconstriction and other pathological effects . The metabolic pathways influenced by this compound include those related to calcium mobilization, MAPK phosphorylation, and other signaling events associated with the urotensin II receptor . These pathways are crucial for the regulation of vascular tone, renal function, and metabolic homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and reaches peak plasma concentrations within a short time after administration . The plasma concentration-time profile of this compound is characterized by rapid absorption and two peaks after drug administration . The apparent terminal half-life of this compound is approximately 25 hours, and steady-state concentrations are reached after 4-5 days of dosing . Urinary excretion of unchanged this compound is below 3%, indicating that it is primarily metabolized in the body .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target, the urotensin II receptor, which is a G-protein-coupled receptor located on the cell membrane . By binding to this receptor, this compound exerts its antagonistic effects and prevents the activation of downstream signaling pathways. The localization of this compound to the cell membrane is crucial for its activity, as it allows the compound to effectively inhibit the urotensin II receptor-mediated effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

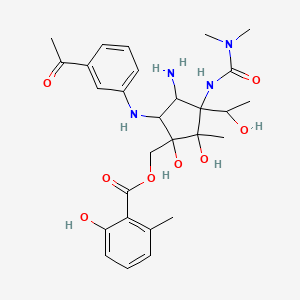

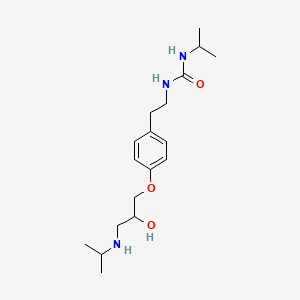

Le palosuran est synthétisé par une série de réactions chimiques impliquant la formation d'un dérivé d'urée.

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend l'utilisation de réactifs de haute pureté, de conditions de réaction contrôlées et de techniques de purification efficaces pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Le palosuran subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le this compound.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants dans la molécule de this compound.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications thérapeutiques potentielles. Voici quelques-uns des principaux domaines de recherche :

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement au récepteur humain de l'urotensine II et en l'antagonisant. Ce récepteur est impliqué dans divers processus physiologiques, notamment la vasoconstriction et la régulation de la fonction rénale. En bloquant le récepteur, le this compound peut moduler ces processus et potentiellement apporter des avantages thérapeutiques dans des conditions telles que l'hypertension et la néphropathie diabétique .

Comparaison Avec Des Composés Similaires

Composés similaires

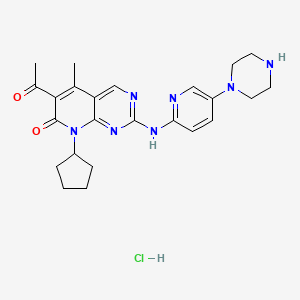

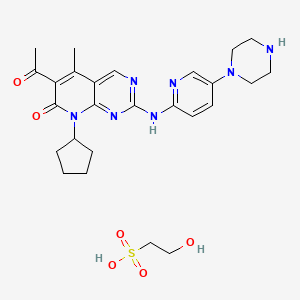

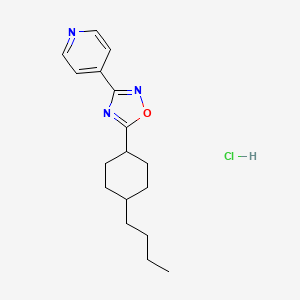

SB-611812 : Un autre antagoniste du récepteur de l'urotensine II présentant des propriétés similaires à celles du palosuran.

Antagonistes à base de pipérazino-isoindolinone : Ces composés ciblent également le récepteur de l'urotensine II et ont été étudiés pour leurs applications thérapeutiques potentielles.

Unicité du this compound

Le this compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste du récepteur de l'urotensine II. Il a été largement étudié dans des contextes précliniques et cliniques, fournissant une mine de données sur ses propriétés pharmacologiques et ses applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

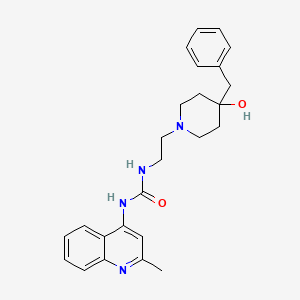

1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJCYXOCHXWTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202406 | |

| Record name | Palosuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540769-28-6 | |

| Record name | Palosuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540769-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palosuran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540769286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palosuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALOSURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULD9ZKE457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

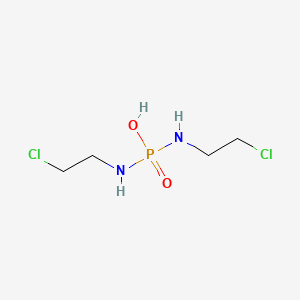

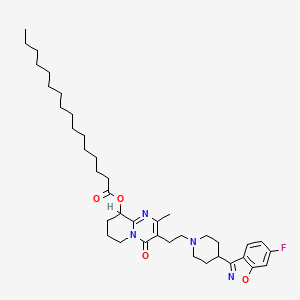

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Palosuran?

A1: this compound acts as a potent and selective antagonist of the human urotensin II (U-II) receptor (UT receptor). [] This means it binds to the UT receptor and blocks the binding of U-II, preventing the activation of downstream signaling pathways. [, ]

Q2: What are the downstream effects of this compound's antagonism of the UT receptor?

A2: By blocking U-II binding, this compound can inhibit various physiological effects mediated by U-II, including:

- Vasoconstriction: U-II is a potent vasoconstrictor, and this compound has been shown to attenuate U-II-induced vasoconstriction in various vascular beds, such as the aorta and mesenteric arteries. [, ]

- Renal effects: U-II can influence renal hemodynamics, sodium retention, and water excretion. This compound has demonstrated the ability to improve renal blood flow, sodium excretion, and water excretion in animal models of renal dysfunction. [, ]

- Insulin secretion: U-II has been shown to inhibit insulin secretion from the pancreas. Studies in diabetic rats have indicated that this compound treatment can improve pancreatic function, potentially by blocking this inhibitory effect of U-II. []

- Angiogenesis: Research suggests that U-II can promote angiogenesis, the formation of new blood vessels. In vitro and in vivo studies have shown that this compound can inhibit U-II-induced angiogenesis. [, ]

Q3: Does this compound interact with any other targets besides the UT receptor?

A3: While this compound demonstrates high selectivity for the UT receptor, some studies suggest it may also interact with somatostatin receptors. [] Additionally, its binding affinity for UT receptors appears to vary across species, with lower affinity observed in rat models compared to human cells and tissues. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The specific molecular formula and weight of this compound are not consistently reported across the provided research papers.

Q5: Is there any information available regarding the spectroscopic data of this compound, such as NMR or IR spectra?

A5: The provided research papers do not offer details about the spectroscopic data of this compound.

Q6: What is the pharmacokinetic profile of this compound?

A6: this compound displays rapid absorption following oral administration, with a characteristic two-peak plasma concentration profile observed at approximately 1 and 4 hours post-dose. [, ] It exhibits an apparent terminal elimination half-life of approximately 20-25 hours. [, ] Food intake has a minor, clinically insignificant effect on its overall exposure. [] Steady-state concentrations are typically achieved after 4-5 days of repeated dosing. []

Q7: In which in vitro and in vivo models has this compound demonstrated efficacy?

A7: this compound has shown efficacy in various preclinical models, including:

- Animal models of hypertension: Studies in rats with renovascular hypertension have shown that this compound can decrease blood pressure and plasma renin concentration. [, ]

- Animal models of diabetic nephropathy: In diabetic rats, this compound treatment has been associated with improved renal function, including increased renal blood flow, delayed proteinuria, and reduced renal damage. [] It also showed a reduction in 24-hour urinary albumin excretion rate in an open-label study with type 2 diabetic nephropathy patients. []

- Animal models of pulmonary arterial hypertension: this compound has demonstrated comparable efficacy to Bosentan, a standard therapy for pulmonary arterial hypertension, in reducing pulmonary arterial pressure in a rat model. [, ]

- Animal models of cirrhosis: In cirrhotic rats, this compound has been found to decrease portal pressure, improve splanchnic vascular resistance, and increase renal blood flow, sodium, and water excretion. []

- Cell-based assays of angiogenesis: this compound effectively inhibited U-II-induced angiogenesis in human umbilical vein endothelial cells (HUVECs). []

Q8: Have clinical trials been conducted with this compound?

A8: Yes, several clinical trials have been conducted to evaluate the efficacy and safety of this compound in human subjects.

- Type 2 Diabetes Mellitus: A proof-of-concept study in patients with Type 2 diabetes mellitus did not reveal significant effects on insulin secretion, blood glucose levels, or insulin sensitivity after 4 weeks of this compound treatment. []

- Pharmacokinetics in Diabetic Nephropathy: A study assessed the pharmacokinetics and pharmacodynamics of this compound in macroalbuminuric, diabetic patients. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.